N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Description
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a fluorophenyl group at position 2 and an ethyl-linked oxalamide moiety substituted with a 2-methoxyphenyl group. Its molecular framework combines a bicyclic thiazolo-triazole system with an oxalamide bridge, which may confer unique electronic and steric properties.
The compound’s synthesis likely involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by alkylation or amidation steps, as seen in related compounds (). Key structural features include:
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-5-3-2-4-16(17)24-20(29)19(28)23-11-10-15-12-31-21-25-18(26-27(15)21)13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGUGUQAOLUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to their pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures.
Biological Activity
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.5 g/mol. The compound features a thiazolo-triazole framework that is significant for its biological relevance.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazole, including those with thiazole moieties, exhibit promising antifungal properties. A review highlighted that 1,2,4-triazole derivatives can effectively inhibit fungal growth due to their ability to disrupt fungal cell wall synthesis and function as enzyme inhibitors . While specific data on this compound's antifungal efficacy is limited, its structural similarities to known antifungal agents suggest potential activity.
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory and analgesic effects. It is believed to exert these effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the arachidonic acid pathway leading to prostaglandin synthesis. Inhibition of these enzymes results in reduced inflammation and pain response.
A study involving related thiazolo-triazole compounds demonstrated significant anti-inflammatory activity without inducing gastric lesions, indicating a favorable safety profile for further development .
The mechanism by which this compound acts involves several pathways:
- Cyclooxygenase Inhibition : As mentioned earlier, the compound inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Potential Antioxidant Activity : Some studies suggest that compounds with similar structures may also exhibit antioxidant properties by enhancing the activity of cytoprotective enzymes such as NAD(P) quinone reductase 1 (QR1) .
Case Studies and Research Findings
A recent study synthesized various thiazolo-triazole derivatives and evaluated their biological activities. The findings indicated that specific substitutions on the triazole ring significantly influenced their anti-inflammatory potency and selectivity .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties exhibit notable anti-inflammatory and analgesic activities. For instance, several studies have highlighted the efficacy of similar compounds in reducing inflammation and pain without significant side effects such as gastric lesions .
A comparative analysis of related compounds demonstrated that modifications in the molecular structure could enhance these pharmacological properties. Specifically, the incorporation of different aromatic groups has been shown to influence the lipophilicity and bioavailability of these compounds .
Anticancer Potential
The thiazolo-triazole framework is also associated with anticancer activity. Recent studies have synthesized derivatives of thiazolidin-4-one that show promising results against various cancer cell lines. These studies suggest that N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide could potentially inhibit tumor growth through mechanisms involving multi-tyrosine kinase inhibition .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazolo-Triazole Core : The initial step often involves the condensation of appropriate precursors to form the thiazolo-triazole backbone.
- Introduction of Aromatic Substituents : Subsequent reactions introduce various aromatic groups through electrophilic substitution or coupling reactions.
- Final Oxalamide Formation : The final step involves the formation of the oxalamide linkage through amide bond formation.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies indicate that variations in substituents can significantly affect lipophilicity and overall pharmacokinetic profiles. For example:
- Lipophilicity : Compounds with increased lipophilicity tend to exhibit better membrane permeability and bioavailability.
- Functional Group Influence : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural Isomerism: 2-Methoxy vs. 4-Methoxy Substitution
The closest analog is N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (), differing only in the methoxy group position.
Thiazolo-Triazole Derivatives with Sulfonyl and Halogen Substituents
describes compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , which share the triazole-thiazole core but differ in substituents:
- Phenylsulfonyl groups (X = H, Cl, Br): Introduce strong electron-withdrawing effects, enhancing stability and altering reactivity.
- 2,4-Difluorophenyl substituents : Increase electronegativity compared to the target compound’s 4-fluorophenyl group.
Key Differences :
- The oxalamide linker replaces thione (-C=S) groups, which are critical for tautomerism in ’s compounds (e.g., thiol-thione equilibrium) .
Vasodilatory Thiazolo-Triazole Analogs
highlights thiazolo[3,2-b]-1,2,4-triazole derivatives with vasodilatory activity.
- Fluorophenyl and methoxyphenyl groups : May enhance membrane permeability and target selectivity compared to simpler alkyl or aryl substituents in ’s derivatives.
- Oxalamide vs. Thione Functionality : The oxalamide’s hydrogen-bonding capacity could modulate vasodilation efficacy differently than sulfur-containing analogs .
Triazole-Based Agrochemicals
lists triazole derivatives like flumetsulam and oxadixyl , which share heterocyclic cores but feature sulfonamide or acetamide linkers.
| Feature | Target Compound | Agrochemical Analogs |
|---|---|---|
| Core Structure | Thiazolo-triazole | Triazole or triazine |
| Functional Groups | Oxalamide, methoxy, fluoro | Sulfonamide, acetamide |
| Application Potential | Pharmaceutical (inferred) | Pesticidal/herbicidal |
The target compound’s methoxy and fluoro groups likely steer it toward pharmaceutical uses, contrasting with agrochemicals’ halogenated or sulfonamide motifs .
Preparation Methods
Synthesis of Thiazolo[3,2-b]triazol-6-yl Ethylamine Intermediate
The thiazolo[3,2-b]triazole moiety is synthesized via cyclization of a thiobiurea precursor. Using methods adapted from JNK inhibitor syntheses, 4-fluorophenylisothiocyanate reacts with semicarbazide in acetonitrile under sodium acetate catalysis to form a thiobiurea intermediate. Subsequent NaOH-mediated cyclization (100°C, 5–8 hours) yields 3-mercapto-5-(4-fluorophenyl)-triazole.
The thiazole ring is introduced via nucleophilic substitution using 2-bromoethylamine hydrobromide. Reaction in methanol with sodium methoxide at 60°C for 12 hours affords 2-(2-(4-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine.
Key Reaction Conditions
Oxalamide Formation via Stepwise Amine Coupling
Oxalyl chloride reacts sequentially with 2-methoxyaniline and the thiazolo-triazole ethylamine. In anhydrous dichloromethane, 2-methoxyaniline is treated with oxalyl chloride (0°C, 2 hours) to form N-(2-methoxyphenyl)oxalyl chloride. Subsequent reaction with the ethylamine intermediate in tetrahydrofuran (THF) at 25°C for 24 hours yields the target oxalamide.
Challenges : Competitive formation of bis-(2-methoxyphenyl)oxalamide is mitigated by using a 1:1 molar ratio of oxalyl chloride to 2-methoxyphenylamine.
Ruthenium-Catalyzed Dehydrogenative Coupling
Catalytic System and Mechanism
A Ru-Macho-BH (Ru-5) pincer complex catalyzes the acceptorless dehydrogenative coupling of ethylene glycol with amines. For the target compound, this method requires simultaneous coupling of 2-methoxyaniline and thiazolo-triazole ethylamine. However, mixed oxalamide formation remains challenging due to preferential homocoupling.
Optimized Protocol
- Catalyst: Ru-5 (0.5 mol%)
- Base: tBuOK (2 mol%)
- Solvent: Toluene
- Temperature: 135°C
- Time: 24 hours
- Yield: ≤45% (mixed oxalamide)
Advantages : Eliminates toxic oxalyl chloride and generates H₂ as the sole byproduct.
Alternative Industrial-Scale Methods
Oxidative Carbonylation of Amines
Adapting patent CN110041218A, CO and O₂ react with amines under Cu-Zn-Al oxide catalysis (200°C, 5 MPa). While effective for symmetric oxalamides, asymmetric variants like the target compound require precise stoichiometric control.
Enzymatic Aminolysis
Emerging studies suggest lipase-catalyzed aminolysis of diethyl oxalate with amines in non-aqueous media. This method remains experimental for aromatic amines but offers potential for greener synthesis.
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
Purification Strategies
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Fluorophenylisothiocyanate | 38% |
| Ru catalyst | 25% |
| Solvent recovery | 15% |
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-fluorophenyl group and an oxalamide bridge functionalized with a 2-methoxyphenyl moiety. The thiazolo-triazole scaffold is known for π-π stacking interactions with biological targets, while the fluorophenyl group enhances metabolic stability and membrane permeability. The oxalamide backbone facilitates hydrogen bonding with enzyme active sites, as seen in related analogs .
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
Synthesis typically involves:
- Step 1: Condensation of 4-fluorophenylthioamide with bromoacetylene to form the thiazolo-triazole core.
- Step 2: Alkylation of the triazole nitrogen using 2-chloroethylamine.
- Step 3: Oxalamide coupling with 2-methoxyphenylamine under carbodiimide-mediated conditions. Critical parameters include solvent choice (DMF or THF), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR: To verify aromatic proton environments and oxalamide carbonyl signals.
- HRMS (High-Resolution Mass Spectrometry): For molecular ion validation (e.g., [M+H]+ at m/z 438.12).
- HPLC-PDA: To assess purity (>95%) and detect trace impurities. Retention time and UV-Vis profiles should match reference standards .
Q. What in vitro assays are typically employed to evaluate the anticancer potential of this compound?
- MTT/PrestoBlue Assays: Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549).
- Kinase Inhibition Profiling: Focus on tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Apoptosis Markers: Caspase-3/7 activation and Annexin V staining via flow cytometry .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining stereochemical integrity?
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h for cyclization) and improves yield by 15–20%.
- DoE (Design of Experiments): Statistically optimize reagent ratios (e.g., 1.2:1.0 amine:carbonyl) and solvent polarity.
- Chiral HPLC: Monitor stereochemical purity during alkylation steps to prevent racemization .
Q. What strategies are recommended to resolve contradictions in reported biological activity data across different studies?
- Meta-Analysis: Compare IC50 values under standardized conditions (e.g., serum-free media vs. 10% FBS).
- Orthogonal Assays: Validate kinase inhibition using both radiometric (32P-ATP) and luminescence-based methods.
- Structural Dynamics: Perform molecular dynamics simulations to assess target binding under varying pH/temperature .
Q. What computational approaches are effective in identifying potential molecular targets of this compound?
- Pharmacophore Modeling: Align the compound’s electron-rich regions (thiazole-triazole core) with kinase ATP-binding pockets.
- Molecular Docking (AutoDock Vina): Screen against the PDB database (e.g., EGFR: 1M17) to prioritize targets.
- QSAR Studies: Corporate substituent effects (e.g., 4-fluoro vs. 4-chloro) on bioactivity using Hammett constants .
Q. How should researchers design studies to investigate the pharmacokinetic properties of this compound, and what analytical challenges are anticipated?
- ADME Profiling: Use Caco-2 monolayers for permeability and microsomal stability assays (e.g., rat liver S9 fractions).
- LC-MS/MS Quantification: Develop a validated method with deuterated internal standards to mitigate matrix effects.
- Challenges: Low aqueous solubility (logP ~3.5) may require formulation with cyclodextrins or lipid nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
